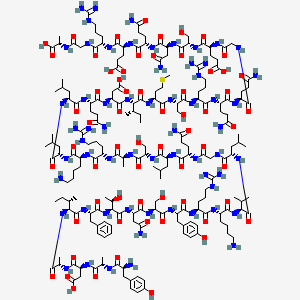

1-40-Somatoliberin (human pancreatic islet) 40

説明

特性

IUPAC Name |

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C194H317N61O63S/c1-21-95(13)151(253-156(283)99(17)222-173(300)130(81-148(277)278)238-155(282)97(15)221-157(284)107(197)76-103-42-46-105(261)47-43-103)188(315)246-127(77-102-34-24-23-25-35-102)180(307)255-153(101(19)260)189(316)247-129(80-142(204)269)179(306)251-135(89-259)184(311)242-126(78-104-44-48-106(262)49-45-104)177(304)230-112(40-32-69-215-193(209)210)162(289)229-110(37-27-29-66-196)172(299)252-150(94(11)12)186(313)245-122(72-90(3)4)160(287)219-85-145(272)224-115(51-58-137(199)264)165(292)240-125(75-93(9)10)176(303)250-132(86-256)182(309)223-98(16)154(281)226-111(39-31-68-214-192(207)208)161(288)228-109(36-26-28-65-195)164(291)239-124(74-92(7)8)175(302)241-123(73-91(5)6)174(301)235-119(54-61-140(202)267)170(297)244-131(82-149(279)280)181(308)254-152(96(14)22-2)187(314)237-121(64-71-319-20)171(298)249-133(87-257)183(310)231-113(41-33-70-216-194(211)212)163(290)233-117(52-59-138(200)265)167(294)232-114(50-57-136(198)263)159(286)218-84-144(271)225-116(55-62-146(273)274)166(293)248-134(88-258)185(312)243-128(79-141(203)268)178(305)236-118(53-60-139(201)266)168(295)234-120(56-63-147(275)276)169(296)227-108(38-30-67-213-191(205)206)158(285)217-83-143(270)220-100(18)190(317)318/h23-25,34-35,42-49,90-101,107-135,150-153,256-262H,21-22,26-33,36-41,50-89,195-197H2,1-20H3,(H2,198,263)(H2,199,264)(H2,200,265)(H2,201,266)(H2,202,267)(H2,203,268)(H2,204,269)(H,217,285)(H,218,286)(H,219,287)(H,220,270)(H,221,284)(H,222,300)(H,223,309)(H,224,272)(H,225,271)(H,226,281)(H,227,296)(H,228,288)(H,229,289)(H,230,304)(H,231,310)(H,232,294)(H,233,290)(H,234,295)(H,235,301)(H,236,305)(H,237,314)(H,238,282)(H,239,291)(H,240,292)(H,241,302)(H,242,311)(H,243,312)(H,244,297)(H,245,313)(H,246,315)(H,247,316)(H,248,293)(H,249,298)(H,250,303)(H,251,306)(H,252,299)(H,253,283)(H,254,308)(H,255,307)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,317,318)(H4,205,206,213)(H4,207,208,214)(H4,209,210,215)(H4,211,212,216)/t95-,96-,97-,98-,99-,100-,101+,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,150-,151-,152-,153-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSZQGPNEIAFND-HZHHQLMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C194H317N61O63S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4544 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84069-10-3 | |

| Record name | 1-40-Somatoliberin (human pancreatic islet) 40 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084069103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Characterization and Structure Activity Relationships

Isolation and Purification Methodologies of Human Pancreatic GHRF

The initial isolation of growth hormone-releasing factor from human pancreatic tumors involved a multi-step purification process designed to obtain a homogeneous peptide. Researchers utilized a combination of gel filtration and two stages of reverse-phase high-performance liquid chromatography (HPLC) to successfully isolate the peptide. nih.gov

From one tumor, a 44-residue peptide (hpGHRF-44) was identified, along with shorter, less bioactive fragments of 40 and 37 amino acids (hpGHRF-40 and hpGHRF-37). nih.gov Interestingly, another tumor exclusively contained hpGHRF-40, indicating its significance as a primary form of the hormone. nih.govnih.gov The physicochemical properties of these pancreatic-derived GHRFs, including their molecular weight and behavior in reverse-phase HPLC, were found to be very similar to those of hypothalamic GHRF. nih.gov

The following table summarizes the key steps in the isolation and purification process:

| Step | Technique | Purpose |

| 1 | Gel Filtration | Separation of molecules based on size. |

| 2 | Reverse-Phase HPLC (Step 1) | Further purification based on hydrophobicity. |

| 3 | Reverse-Phase HPLC (Step 2) | Final purification to achieve a homogeneous peptide. |

Amino Acid Sequence Analysis and Establishment of Residue Identity

Subsequent to its purification, the amino acid sequence of hpGHRF was determined using Edman degradation in a spinning cup sequencer. nih.gov This analysis established the N-terminal sequence of 39 residues. nih.gov Further investigation proposed that alanine (B10760859) is the 40th residue and represents the C-terminus of the peptide, existing as a free acid. nih.gov

The established amino acid sequence for 1-40-Somatoliberin (human pancreatic islet) is as follows:

H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-Gln-Gln-Gly-Glu-Ser-Asn-Gln-Glu-Arg-Gly-Ala-OH nih.gov

This sequence shows a close relationship to the glucagon-secretin family of peptides. nih.gov The synthetic version of hpGHRF(1-40)-OH demonstrated high potency in stimulating the secretion of growth hormone both in laboratory cell cultures and in living organisms. nih.gov

Structural Determinants of Biological Activity within the 1-40 Fragment

The biological activity of 1-40-Somatoliberin is intrinsically linked to its specific amino acid sequence and structure. Studies have revealed that different regions of the peptide chain play distinct roles in its potency and efficacy.

Research has consistently highlighted the critical importance of the N-terminal region for the biological activity of GHRF. Studies involving substitutions of D-amino acids at positions 1, 2, or 3 have resulted in significantly increased growth hormone-releasing activity. nih.gov For instance, the analog [D-Ala-2]GRF(1-29)NH2 was found to be 51 times more active than the parent 29-amino acid peptide. nih.gov

Further investigations into multiple D-amino acid replacements in the first three positions have yielded peptides with substantially enhanced potencies. nih.gov Additionally, substitutions at other N-terminal positions, such as [D-Asn-8]- and [D-Ala-4]GRF(1-29)NH2, also led to increased activity, though to a lesser extent. nih.gov Conversely, substitutions like [D-Phe-6] and [D-Thr-7] resulted in virtually inactive analogs, underscoring the specific conformational requirements of this region for receptor binding and activation. nih.gov

The following table illustrates the impact of various N-terminal substitutions on the relative potency of GHRF analogs:

| Analog | Relative Potency (%) |

| [D-Ala-2]GRF(1-29)NH2 | 5100 |

| [D-Asn-8]GRF(1-29)NH2 | 243 |

| [D-Ala-4]GRF(1-29)NH2 | 110 |

| [D-Phe-6]GRF(1-29)NH2 | Inactive |

| [D-Thr-7]GRF(1-29)NH2 | Inactive |

Data based on in vivo studies in anesthetized rats. nih.gov

This suggests that the core biological activity resides within the N-terminal 29 residues. However, the presence of the additional amino acids in the 1-40 fragment may contribute to other properties of the molecule, such as its stability or receptor binding affinity in different physiological contexts. The demonstration of specific receptors for GHRF on anterior pituitary cells that bind to the synthetic 40-amino acid version of hpGHRF further supports the relevance of this longer form. nih.gov

Physiological Roles and Biological Activity Within the Pancreatic Islet

Endocrine Cell Composition and Organization within Human Pancreatic Islets

The islets of Langerhans are clusters of endocrine cells scattered throughout the pancreas, responsible for secreting hormones that regulate blood glucose levels. In humans, these islets are composed of several distinct cell types, each with a specific hormonal product. The relative proportion and arrangement of these cells are crucial for the coordinated hormonal response that maintains glucose homeostasis.

Unlike the well-defined core-mantle structure seen in rodent islets, where insulin-producing beta (β) cells form a central core surrounded by other endocrine cells, human islets exhibit a more scattered and intermingled arrangement. This cytoarchitecture facilitates complex cell-to-cell communication.

The primary endocrine cells within human pancreatic islets include:

Beta (β) cells: These are the most abundant cell type and are responsible for synthesizing and secreting insulin (B600854) in response to high blood glucose levels.

Alpha (α) cells: These cells secrete glucagon (B607659), a hormone that raises blood glucose levels by stimulating the liver to release stored glucose.

Delta (δ) cells: These cells produce somatostatin (B550006), a hormone that acts as a powerful local inhibitor, suppressing the secretion of both insulin and glucagon.

Pancreatic Polypeptide (PP) cells: These cells secrete pancreatic polypeptide, which plays a role in regulating both endocrine and exocrine pancreatic secretions.

Epsilon (ε) cells: A minor cell population that produces ghrelin, a hormone involved in appetite regulation.

This complex cellular arrangement allows for a sophisticated network of paracrine interactions, where hormones released from one cell type can directly influence the function of its neighbors, ensuring a tightly regulated control of blood glucose.

Table 1: Major Endocrine Cell Types in Human Pancreatic Islets

| Cell Type | Hormone Produced | Primary Function |

|---|---|---|

| Beta (β) cell | Insulin | Lowers blood glucose |

| Alpha (α) cell | Glucagon | Raises blood glucose |

| Delta (δ) cell | Somatostatin | Inhibits insulin and glucagon secretion |

| PP cell | Pancreatic Polypeptide | Self-regulates pancreatic secretions |

Regulation of Islet Cell Function by 1-40-Somatoliberin

The presence of GHRH receptors in pancreatic islets suggests that Somatoliberin can directly influence the function of endocrine cells. Research, primarily using GHRH agonists, has begun to elucidate these effects, with the most significant findings related to the regulation of insulin secretion.

Studies have demonstrated that 1-40-Somatoliberin can directly stimulate insulin secretion from pancreatic beta cells. Human GHRH has been shown to acutely increase insulin release from isolated rodent islets. Furthermore, treatment of isolated rat islets with a GHRH agonist, JI-36, resulted in an increase in glucose-stimulated insulin secretion after 48-72 hours of incubation. This suggests that Somatoliberin signaling can enhance the functional capacity of beta cells to respond to glucose challenges. The detection of GHRH receptors on beta cells supports the hypothesis that GHRH may exert direct signal transduction within the pancreas, independent of the systemic growth hormone/IGF-1 axis.

The direct regulatory effect of 1-40-Somatoliberin on glucagon secretion by pancreatic alpha cells is not yet well-defined in scientific literature. While alpha cells are critical for glucose homeostasis and are regulated by numerous paracrine signals within the islet—including inhibition by insulin and somatostatin—a specific, direct modulatory role for locally produced Somatoliberin on glucagon release has not been extensively documented. The interplay between islet hormones is complex; for instance, somatostatin potently inhibits glucagon secretion, a crucial interaction for controlling blood glucose levels.

Similar to its effects on alpha cells, the direct influence of 1-40-Somatoliberin on somatostatin secretion from delta cells is an area that requires further investigation. Delta cells and the somatostatin they release are key local regulators, acting as a brake on both insulin and glucagon secretion to fine-tune the islet's hormonal output. While GHRH receptors are present in the islets, the specific response of delta cells to Somatoliberin signaling has not been a primary focus of research to date.

Role in Pancreatic Islet Cell Survival and Proliferation

Perhaps one of the most significant emerging roles for the Somatoliberin signaling pathway within the pancreas is its positive influence on islet cell survival and growth. This has generated interest in the therapeutic potential of GHRH agonists for conditions associated with beta-cell loss, such as diabetes.

Table 2: Effects of a GHRH Agonist on Insulinoma Cells In Vitro

| Treatment Condition | Effect on Cell Proliferation | Effect on Apoptosis (Caspase 3/7 Activity) |

|---|---|---|

| Control | Baseline | Baseline |

This evidence points to a novel role for 1-40-Somatoliberin not just as a secretagogue, but as a factor that supports the structural and functional integrity of the pancreatic islet.

Potentiation of Islet Cell Proliferative Capacity

Recent research has illuminated the significant role of 1-40-Somatoliberin (human), also known as Growth Hormone-Releasing Hormone (GHRH), in fostering the proliferation of pancreatic islet cells. This discovery has opened new avenues for potential therapeutic strategies aimed at augmenting β-cell mass, which is a critical factor in diseases such as diabetes mellitus. The expression of biologically active GHRH receptors in both rat and human pancreatic islets provides the foundational mechanism for its localized action within the pancreas.

Studies have demonstrated that GHRH and its agonists can directly stimulate the growth and proliferation of islet cells. This effect appears to be independent of the traditional growth hormone (GH)/insulin-like growth factor 1 (IGF-1) axis, suggesting a direct signal transduction pathway within the pancreas. The detection of GHRH receptors on β-cells supports the hypothesis that GHRH exerts a direct influence on these cells.

The potential of GHRH agonists to promote islet cell proliferation is a promising area of investigation for regenerative therapies in diabetes. The ability to stimulate the expansion of existing islet cells could help restore functional β-cell mass. Various growth factors, including glucagon-like peptide 1 (GLP-1), obestatin, and ghrelin, have also been associated with the promotion of islet cell growth.

Research Findings on Islet Cell Proliferation

The following interactive table summarizes the key findings from an in vitro study on the effect of a GHRH agonist on INS-1 cell proliferation and apoptosis.

| Treatment Group | Duration (hours) | Change in Cell Proliferation | Change in Apoptosis (Caspase 3/7 Activity) |

| Control | 72 | Baseline | Baseline |

| GHRH Agonist JI-36 (10⁻⁶ M) | 72 | 50% Increase | 20% Reduction |

Data derived from in vitro studies on rat insulinoma (INS-1) cells.

These findings underscore the direct and potent effect of GHRH signaling on enhancing the proliferative capacity of pancreatic islet-derived cells.

Receptor Interactions and Intracellular Signaling Pathways

Growth Hormone-Releasing Hormone Receptor (GHRHR) Expression in Pancreatic Islets

The expression of the Growth Hormone-Releasing Hormone Receptor (GHRHR) has been identified in pancreatic islets, indicating that these micro-organs are direct targets for GHRH action. The presence of GHRHR has been demonstrated in various peripheral tissues, including the pancreas, suggesting a broader physiological role for GHRH beyond its classical function in the pituitary gland.

Alternative splicing of the GHRHR gene gives rise to several splice variants (SVs), with splice variant 1 (SV1) being of particular interest in various tissues, including cancerous pancreatic cells. nih.gov While the full-length GHRHR predominantly couples to Gs protein to activate the adenylyl cyclase pathway, SV1 exhibits a biased signaling preference. nih.gov This variant, differing from the full-length receptor at the N-terminus, preferentially activates β-arrestins. nih.govnih.gov This differential signaling may lead to distinct downstream cellular responses. The expression of SV1 has been correlated with increased ERK1/2 phosphorylation and a reduced cAMP response in some cell types. nih.gov The functional implications of these splice variants in normal pancreatic islet physiology are an area of ongoing investigation.

G Protein-Coupled Receptor (GPCR) Signaling Cascades Mediated by 1-40-Somatoliberin

As a member of the G protein-coupled receptor (GPCR) family, the GHRHR, upon binding 1-40-Somatoliberin, initiates signaling through various intracellular pathways that are crucial for the regulation of islet hormone secretion and cell viability.

A primary signaling pathway activated by 1-40-Somatoliberin in pancreatic beta-cells is the adenylyl cyclase/cyclic AMP (cAMP)/protein kinase A (PKA) cascade. The binding of GHRH to its receptor leads to the activation of the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to produce cAMP. This increase in intracellular cAMP activates PKA, a key enzyme that phosphorylates various downstream targets involved in insulin (B600854) secretion. This pathway is a convergence point for several hormones that regulate beta-cell function.

Beyond the cAMP/PKA pathway, 1-40-Somatoliberin has been shown to activate other critical signaling molecules, including Akt (Protein Kinase B) and the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of these pathways is associated with cell survival, proliferation, and function. In some cell types, the GHRHR splice variant SV1 has been linked to a more pronounced phosphorylation of ERK1/2. nih.gov The activation of Akt and ERK1/2 pathways by GHRH contributes to its protective effects on pancreatic beta-cells.

The direct modulation of the soluble guanylyl cyclase (sGC) and nitric oxide (NO) pathways by 1-40-Somatoliberin in pancreatic islets is not yet fully elucidated. However, pancreatic beta-cells are known to express a neuronal isoform of nitric oxide synthase (nNOS), which produces NO. nih.gov NO can, in turn, activate sGC to produce cyclic GMP (cGMP), another important second messenger. While some studies suggest a role for NO in the regulation of insulin gene transcription and beta-cell function, a direct regulatory link between GHRH signaling and the NO/sGC pathway in pancreatic islets requires further investigation. brighton.ac.uk

Inter Cellular and Paracrine Regulation Within Pancreatic Islets

Autocrine and Paracrine Feedback Systems Involving 1-40-Somatoliberin and Other Islet Hormones

The communication within pancreatic islets involves a sophisticated network of feedback loops among its constituent endocrine cells. nih.gov 1-40-Somatoliberin participates in this system, primarily through autocrine/paracrine mechanisms that influence cell proliferation, survival, and apoptosis. nih.gov Receptors for GHRH have been found on pancreatic beta-cells, and the hormone itself is likely expressed at low levels within the islet cells, supporting its role as a local regulator. nih.govnih.gov

Human GHRH has been shown to acutely stimulate the secretion of insulin (B600854) from isolated rodent islets and beta-cells. nih.gov This stimulatory effect on insulin release integrates 1-40-Somatoliberin into the well-established paracrine interactions of the islet. For instance, the stimulated insulin can then act to inhibit glucagon (B607659) secretion from alpha-cells, while somatostatin (B550006), secreted by delta-cells, exerts a powerful inhibitory effect on the secretion of both insulin and glucagon. nih.govnih.gov This creates a complex regulatory web where 1-40-Somatoliberin acts as a stimulatory input, particularly for beta-cell function, which is then modulated by the existing feedback loops of other primary islet hormones.

The table below summarizes the key feedback interactions involving major islet hormones.

| Hormone | Secreted By | Effect on Insulin Secretion | Effect on Glucagon Secretion | Effect on Somatostatin Secretion |

|---|---|---|---|---|

| 1-40-Somatoliberin | Alpha-cells (putative) | Stimulates nih.gov | - | - |

| Insulin | Beta-cells | Inhibits (autocrine) | Inhibits nih.gov | Stimulates |

| Glucagon | Alpha-cells | Stimulates nih.govnih.gov | Stimulates (autocrine) nih.gov | Stimulates researchgate.net |

| Somatostatin | Delta-cells | Inhibits nih.govnih.gov | Inhibits nih.govnih.gov | Inhibits (autocrine) researchgate.net |

Influence of 1-40-Somatoliberin on the Islet Microenvironment and Cellular Interactions

A critical aspect of its influence is the promotion of angiogenesis. 1-40-Somatoliberin has been shown to increase the expression of vascular endothelial growth factors (VEGF), which are crucial for the development of blood vessels. nih.gov The dense vascularization of pancreatic islets is vital for their function, facilitating the rapid sensing of blood glucose levels and the efficient dispersal of hormones. nih.gov By promoting angiogenesis, 1-40-Somatoliberin plays a key role in islet regeneration and maintaining beta-cell function. nih.gov This enhancement of the islet microenvironment is further supported by findings that preconditioning islets with GHRH agonists significantly improves graft function and insulin reserve in diabetic animal models of islet transplantation. nih.gov

Interplay with Key Islet-Secreted Peptides

1-40-Somatoliberin's regulatory role is further defined by its specific interactions with other key peptides secreted within the islets.

Somatostatin is a potent paracrine inhibitor of both insulin and glucagon secretion within the islet. nih.gov It functions as the primary physiological inhibitor of growth hormone, acting at the hypothalamic level to suppress GHRH release. mdpi.com Within the pancreatic islet, somatostatin secreted from delta-cells provides tonic inhibition that modulates the secretory activity of alpha- and beta-cells. nih.govnih.gov While the direct regulation of islet somatostatin by local GHRH is not fully detailed, the established relationship suggests a negative feedback dynamic. Any stimulation of insulin or glucagon secretion by 1-40-Somatoliberin would likely be counter-regulated by local somatostatin release to prevent hormonal over-secretion. escholarship.org

Glucagon-Like Peptide-1 (GLP-1) is a critical incretin (B1656795) hormone that enhances glucose-stimulated insulin secretion. researchgate.netnih.gov Like 1-40-Somatoliberin, GLP-1 and its agonists are known to promote the proliferation and survival of pancreatic beta-cells. nih.govnih.gov Both peptides act to increase beta-cell mass and function, suggesting a potential for synergistic or complementary actions. nih.govnih.govendocrine-abstracts.org The signaling pathways of these peptides may also intersect; for instance, obestatin, a peptide encoded by the same gene as ghrelin, has been shown to promote beta-cell survival through mechanisms that involve GLP-1 receptor signaling. endocrine-abstracts.org Given that GLP-1 can also stimulate the secretion of somatostatin, the interplay between 1-40-Somatoliberin and GLP-1 is part of a broader regulatory network that fine-tunes islet hormone output. researchgate.net

Ghrelin and Pancreatic Polypeptide (PP) are other important regulatory peptides in the islet microenvironment. nih.gov Ghrelin, produced by islet epsilon-cells, is part of the broader growth hormone axis and is the endogenous ligand for the growth hormone secretagogue receptor. nih.govendocrine-abstracts.org It has complex effects on the pancreas, including the inhibition of insulin secretion, an effect that may be mediated by its stimulation of somatostatin release. physiology.orgnih.gov

The table below details the interactions between 1-40-Somatoliberin and these key islet peptides.

| Peptide | Primary Islet Source | Interaction with 1-40-Somatoliberin System | Key Paracrine Effect |

|---|---|---|---|

| Somatostatin | Delta-cells | Acts as a systemic inhibitor of the GHRH axis; provides local negative feedback within the islet. nih.govmdpi.com | Inhibits insulin and glucagon secretion. nih.gov |

| GLP-1 | Alpha-cells (and Intestinal L-cells) | Shares pro-survival and insulin-stimulatory functions with GHRH, suggesting synergistic action. nih.govendocrine-abstracts.org | Stimulates glucose-dependent insulin secretion. researchgate.net |

| Ghrelin | Epsilon-cells | Part of the same broader GH-axis; ghrelin stimulates somatostatin and PP release. nih.govnih.gov | Inhibits insulin secretion. physiology.orgnih.gov |

| Pancreatic Polypeptide (PP) | Gamma-cells (PP-cells) | Ghrelin receptor is co-expressed with PP; ghrelin stimulates PP release. nih.govnih.gov | Regulates feeding behavior and gastric secretions. nih.gov |

Comparative Biology and Evolutionary Aspects of Somatoliberin

Sequence Homologies with Somatoliberin from Other Mammalian Species

Somatoliberin, also known as Growth Hormone-Releasing Hormone (GHRH), is a crucial peptide hormone for the regulation of growth. The primary structure of this peptide is largely conserved across mammalian species, though distinct variations exist. The biologically active core responsible for its function is located in the N-terminal region. Human pancreatic Somatoliberin (1-40) represents the first 40 amino acids of the full 44-amino acid peptide. sci-hub.se

The mouse GHRH sequence is predicted to be 42 amino acids long and, unlike most other species which have an amidated C-terminus, it is predicted to have a free carboxyl-terminus. oup.com Despite these variations, the fundamental structure required for receptor binding and stimulation of growth hormone release is maintained. This evolutionary conservation underscores the critical and preserved function of Somatoliberin in mammalian physiology.

| Species | Amino Acid Sequence (First 40 Residues) | Reference |

|---|---|---|

| Human (hGHRH) | YADAIFTNSYRKVLGQLSARKLLQDIMSRQQGESNQERGA | elabscience.com |

| Bovine (bGHRH) | YADAIFTNSYRKVLGQLSARKLLQDIMSRQQGERNQEQGA | researchgate.netnih.gov |

| Porcine (pGHRH) | YADAIFTNSYRKVLGQLSARKLLQDIMSRQQGERNQEQGA | researchgate.net |

| Ovine (oGHRH) | YADAIFTNSYRKVLGQLSARKLLQDIMSRQQGERNQEQGA | researchgate.net |

| Caprine (cGHRH) | YADAIFTNSYRKVLGQLSARKLLQDIMSRQQGERNQEQGA | researchgate.net |

| Rat (rGHRH) | HADAIFTSSYRRILGQLYARKLLHEIMNRQQGERNQEQRS | researchgate.net |

| Mouse (mGHRH) | HADAIFTTNYRKVLGQLSARKLLQDIMNRQQGERNQEQRS | oup.com |

Interspecies Differences in Pancreatic Islet Architecture and Functional Relevance

The pancreatic islets of Langerhans are micro-organs essential for glucose homeostasis, and their cellular architecture displays remarkable plasticity and variation across species. These structural differences have significant implications for islet function, particularly in terms of cell-to-cell communication and hormone secretion dynamics.

In rodents, such as mice, the pancreatic islet exhibits a well-defined core-mantle structure. The core is predominantly composed of insulin-secreting beta (β) cells, which are surrounded by a mantle of glucagon-secreting alpha (α) cells, somatostatin-secreting delta (δ) cells, and pancreatic polypeptide-producing (PP) cells. This organization favors communication among beta cells (homotypic interactions), which is believed to be crucial for the coordinated, pulsatile release of insulin (B600854).

In contrast, human and monkey islets display a more scattered and intermingled arrangement of endocrine cells. researchgate.net In these primate islets, beta cells are not segregated into a central core but are found in close proximity to alpha and delta cells throughout the islet. nih.gov This cytoarchitecture results in a higher proportion of contacts between different cell types (heterotypic interactions) compared to the rodent model. echelon-inc.com Pig islets present an intermediate structure, sometimes appearing as smaller subunits that resemble the rodent core-mantle layout. nih.gov

These architectural variations have profound functional relevance. The close association between alpha and beta cells in human islets suggests a more significant role for local paracrine signaling. For example, glucagon (B607659) from alpha cells can stimulate insulin secretion, while somatostatin (B550006) from delta cells can inhibit both insulin and glucagon release. The "disorganized" structure of primate islets may allow beta cells to respond to different stimuli, including low glucose concentrations to which rodent islets are less sensitive. researchgate.net Furthermore, the differences in vascularization and innervation patterns between species contribute to distinct functional responses. These interspecies variations highlight the importance of selecting appropriate animal models for diabetes research and underscore the unique physiological regulation within human pancreatic islets.

| Feature | Rodent (Mouse) | Human / Monkey | Pig | Functional Relevance |

|---|---|---|---|---|

| Cellular Organization | Distinct core-mantle structure: β-cell core, non-β-cell periphery. oup.com | Endocrine cells are intermingled and scattered throughout the islet. researchgate.netnih.gov | Intermediate structure; may form smaller subunits resembling the rodent model. nih.gov | Impacts cell-to-cell communication (paracrine signaling) and coordination of hormone release. |

| Predominant Cell Contacts | Homotypic (β-β cell interactions are maximized). nih.gov | Heterotypic (α-β, β-δ cell contacts are more frequent). echelon-inc.com | Mixed homotypic and heterotypic. | Influences the synchronicity of insulin secretion and the interplay between different hormones. |

| Cellular Composition | High percentage of β-cells (≈70-93%). oup.comechelon-inc.com | Lower percentage of β-cells (≈40-50%), higher proportion of α-cells compared to rodents. oup.comechelon-inc.com | Variable, considered intermediate between rodent and human. researchgate.net | Affects the balance of hormonal output (insulin vs. glucagon) from the islet. |

| Response to Glucose | Robust, coordinated insulin release at high glucose levels. | May allow for β-cell response to lower glucose concentrations. researchgate.net | Intermediate response profile. | Differences in glucose sensing and insulin secretion thresholds can affect overall glucose homeostasis. |

Advanced Research Methodologies and Experimental Models in 1 40 Somatoliberin Studies

In Vitro Models for Pancreatic Islet Function Studies

In vitro models are fundamental for dissecting the direct effects of 1-40-Somatoliberin on pancreatic islets, eliminating the complex systemic variables present in whole organisms. These models allow for controlled experiments to study cellular and molecular mechanisms.

The isolation and culture of pancreatic islets from human cadaveric donors and rodents are primary methods for studying islet pathophysiology. nih.govdiabinnov.com The process involves enzymatic digestion of the pancreas, typically using collagenase, followed by purification to separate the islets from exocrine tissue. nih.govresearchgate.net Once isolated, these islets can be maintained in culture, where they retain their three-dimensional structure and cellular composition, providing a viable model for assessing the effects of various compounds. nih.govresearchgate.net

These cultured islets serve as an invaluable tool to investigate the direct impact of 1-40-Somatoliberin on islet cell function and survival. Researchers can introduce the compound into the culture medium and subsequently measure changes in hormone secretion, gene expression, and cell viability. Studies utilizing islets from different species, such as mice and humans, can also reveal important species-specific differences in response to 1-40-Somatoliberin. nih.gov While rodent models have been informative, human islets are preferred for their direct clinical relevance, though their availability is limited. diabinnov.comnih.gov

To quantify hormone secretion from isolated islets in response to 1-40-Somatoliberin, researchers primarily use static incubation and dynamic perifusion assays.

Static Incubation Assays: In this method, groups of islets are incubated in a solution containing a specific concentration of 1-40-Somatoliberin for a defined period. The supernatant is then collected to measure the amount of hormone (e.g., insulin (B600854), glucagon) released. While straightforward, this method provides only a single snapshot of the secretory response.

Perifusion Assays: This dynamic technique offers a more physiologically relevant assessment by exposing islets to a continuous flow of medium with varying concentrations of stimuli, such as glucose and 1-40-Somatoliberin. frontiersin.orgnih.gov The outflowing solution, or perifusate, is collected in fractions over time, allowing for high-temporal-resolution analysis of hormone release profiles. nih.gov This method is superior for studying the pulsatile nature of hormone secretion and distinguishing between the first and second phases of insulin release. nih.govprotocols.io Modern automated perifusion systems can run multiple experiments in parallel, increasing throughput and reliability. nih.gov

Below is a data table representing hypothetical results from a perifusion assay examining the effect of 1-40-Somatoliberin on glucose-stimulated insulin secretion (GSIS).

| Time (min) | Stimulus | Control Group (Insulin ng/mL) | 1-40-Somatoliberin Group (Insulin ng/mL) |

|---|---|---|---|

| 0-10 | Low Glucose (2.8 mM) | 0.5 | 0.6 |

| 11-20 | High Glucose (16.7 mM) | 3.2 | 4.5 |

| 21-30 | High Glucose (16.7 mM) | 2.5 | 3.8 |

| 31-40 | Low Glucose (2.8 mM) | 0.6 | 0.7 |

To study the effects of 1-40-Somatoliberin on specific endocrine cell types within the islet (e.g., alpha, beta, delta cells), intact islets are dissociated into a single-cell suspension. nih.gov These individual cells can then be analyzed and sorted using Fluorescence-Activated Cell Sorting (FACS), a specialized type of flow cytometry. austinpublishinggroup.com

Cells can be labeled with fluorescent antibodies against specific surface or intracellular markers to distinguish different populations. For instance, beta cells can be identified by their high zinc content using fluorescent probes or by staining for insulin. nih.govaustinpublishinggroup.com Once sorted, pure populations of alpha, beta, or delta cells can be cultured or analyzed to determine the cell-specific effects of 1-40-Somatoliberin. researchgate.net Large particle flow cytometry, such as the COPAS system, can also be used to analyze and sort whole islets based on size and fluorescence without dissociation, which is useful for assessing parameters like viability and purity of islet preparations. researchgate.netnih.gov

In Vivo Experimental Models for Physiological Investigations

In vivo models are essential for understanding how 1-40-Somatoliberin affects pancreatic islets within the context of a complete physiological system. nih.gov Rodent models, including mice and rats, are the most commonly used. nih.gov

Diabetes can be induced in these animals through various methods to study the potential therapeutic effects of 1-40-Somatoliberin:

Chemical Induction: Agents like streptozotocin (B1681764) or alloxan (B1665706) can be administered to selectively destroy pancreatic beta cells, mimicking type 1 diabetes. nih.govnih.gov

Genetic Models: Various strains of mice and rats spontaneously develop diabetes (e.g., NOD mice for type 1, db/db mice for type 2), providing models that more closely resemble the human disease progression. nih.gov

Surgical Models: A pancreatectomy (surgical removal of the pancreas) can be performed in larger animals like pigs or dogs to induce hyperglycemia. nih.gov

In these models, 1-40-Somatoliberin can be administered, and its effects on blood glucose homeostasis, plasma hormone levels, and islet morphology can be monitored over time. Another advanced technique involves transplanting human islets into immunodeficient mice, creating a "humanized" model to study the effects of compounds like 1-40-Somatoliberin directly on human tissue in vivo. nih.govresearchgate.net

Biochemical and Molecular Analysis Techniques

A cornerstone of pancreatic islet research is the accurate measurement of secreted hormones. nih.gov The most common technique for this is the Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov This method uses a pair of antibodies that are highly specific to the target hormone. One antibody captures the hormone from the sample (e.g., perifusate or blood plasma), and a second, enzyme-linked antibody binds to the captured hormone, generating a detectable signal proportional to the hormone concentration. nih.gov

ELISAs are widely available and highly sensitive for quantifying key islet hormones:

Insulin: Measured to assess beta-cell function in response to stimuli like glucose and 1-40-Somatoliberin. researchgate.net

Glucagon (B607659): Measured to evaluate alpha-cell function, which is often dysregulated in diabetes. nih.govfrontiersin.org

Somatostatin (B550006): Measured to understand the paracrine regulation within the islet, as somatostatin inhibits both insulin and glucagon secretion. frontiersin.orgraybiotech.comnih.gov

The data gathered from these assays are critical for interpreting the results from both in vitro and in vivo experiments.

| Condition | Insulin (pg/islet/hr) | Glucagon (pg/islet/hr) | Somatostatin (pg/islet/hr) |

|---|---|---|---|

| Control | 150 ± 15 | 25 ± 3 | 8 ± 1 |

| + 1-40-Somatoliberin | 195 ± 20 | 22 ± 4 | 12 ± 2 |

RNA Isolation and Gene Expression Analysis

The study of 1-40-Somatoliberin, or Growth Hormone-Releasing Hormone (GHRH), gene expression in pancreatic islets presents unique challenges due to the pancreas's high concentration of digestive enzymes, particularly ribonucleases (RNases), which can rapidly degrade RNA upon tissue dissection. nih.govnih.gov Isolating intact, high-quality RNA is therefore a critical first step for any downstream gene expression analysis, such as quantitative real-time polymerase chain reaction (qPCR) or microarray analysis. frontiersin.orgplos.org

To overcome the issue of RNA degradation, researchers have developed and optimized several protocols. A common strategy involves the use of RNase inhibitors and specialized reagents. For instance, perfusing the pancreas with or immersing the tissue in stabilizing solutions like RNAlater immediately after excision has been shown to significantly improve the quality and integrity of the extracted RNA. nih.govresearchgate.netresearchgate.net This treatment effectively inactivates the endogenous RNases, preserving the RNA for subsequent extraction. nih.gov

Commercial kits, such as the RNeasy Mini Kit (Qiagen) and TriPure isolation reagent (Roche), are frequently used, often with modifications to enhance their efficacy for pancreatic tissue. nih.govnih.govnih.gov The quality of the isolated RNA is typically assessed using spectrophotometry to determine purity (A260/A280 ratio) and microfluidic electrophoresis systems like the Agilent Bioanalyzer to calculate an RNA Integrity Number (RIN). nih.govresearchgate.net A high RIN value is crucial for ensuring the reliability of gene expression data. nih.govfrontiersin.org Studies have demonstrated that combining RNAlater treatment with optimized kit-based protocols can yield RNA with RIN values greater than 8.0, which is considered excellent for sensitive applications like RNA-sequencing. nih.gov

Once high-quality RNA is obtained, gene expression analysis can be performed. Single-cell RNA sequencing (scRNA-seq) has become a powerful tool for dissecting the heterogeneity of pancreatic islets, which contain various endocrine cell types (α, β, δ, γ, and ε cells). nih.govoup.com This technique allows researchers to examine the specific expression profile of the GHRH gene (GHRH) and its receptor (GHRHR) in individual cell types within the islet, providing insights into its potential autocrine or paracrine roles. nih.govnih.gov For example, scRNA-seq can reveal which specific islet cell populations express the machinery to produce and respond to Somatoliberin. nih.gov Laser capture microdissection (LCM) is another advanced technique used to isolate specific cell populations, such as beta-cells, from tissue sections before RNA extraction, ensuring that the subsequent gene expression analysis is specific to the cell type of interest. plos.org

Table 1: Comparison of RNA Isolation Protocols for Pancreatic Islets

| Method | Key Features | Advantages | Common Applications |

| Guanidinium Thiocyanate-Phenol-Chloroform Extraction | Uses reagents like TriPure or TRIzol to denature proteins and separate RNA from DNA and proteins. nih.govnih.gov | Cost-effective; suitable for large sample quantities. | Standard RNA extraction, RT-PCR. |

| Column-Based Purification (e.g., RNeasy Kit) | Employs silica (B1680970) membrane columns to selectively bind RNA, followed by washing and elution. nih.govnih.gov | High purity RNA; removes contaminants effectively; reproducible results. nih.govfrontiersin.org | qPCR, Microarray, RNA-sequencing. nih.gov |

| RNAlater Perfusion/Immersion | Pancreatic tissue is perfused or immersed in an RNase-inactivating solution prior to extraction. researchgate.netresearchgate.net | Significantly improves RNA integrity (RIN values) by preventing degradation from endogenous RNases. nih.govresearchgate.net | Essential pre-step for obtaining high-quality RNA from the pancreas for any downstream analysis. nih.gov |

| Laser Capture Microdissection (LCM) | Specific cells (e.g., beta-cells) are identified and physically isolated from tissue sections. plos.org | Provides cell-type-specific gene expression profiles, avoiding confounding data from mixed cell populations. | Analysis of gene expression in specific islet cell types. plos.org |

| Single-Cell RNA Sequencing (scRNA-seq) | RNA from thousands of individual cells is sequenced separately. nih.gov | Reveals cellular heterogeneity and identifies gene expression patterns in rare cell populations. oup.com | Characterizing the transcriptomic landscape of all islet cell types. nih.govdiva-portal.org |

Protein Sequencing and Mass Spectrometry Applications

The identification and characterization of 1-40-Somatoliberin and other peptides within the complex environment of the pancreatic islet are heavily reliant on advanced proteomics techniques, particularly mass spectrometry (MS). lu.senih.gov MS-based methods offer high sensitivity and accuracy, making them ideal for analyzing the low-abundance peptides and proteins present in tissue extracts. lu.seunimib.it

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in islet proteomics. lu.se This method first separates the complex mixture of peptides from an islet extract using liquid chromatography, after which the separated peptides are ionized and analyzed by the mass spectrometer to determine their mass-to-charge ratio. For peptide sequencing, tandem mass spectrometry (MS/MS) is employed, where selected peptides are fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. lu.se

Several advanced MS techniques have been applied to the study of islet hormones. Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) provides ultra-high resolution and mass accuracy, which is invaluable for distinguishing between peptides with very similar masses and for confident identification. lu.seunimib.it When combined with fragmentation methods like electron capture dissociation (ECD), FTICR-MS can provide detailed sequence information, even for larger peptides like Somatoliberin. lu.se

Another powerful approach is Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry. biorxiv.orgbiorxiv.org This technique allows for the direct analysis of peptides and proteins in thin sections of pancreatic tissue, providing spatial distribution information. biorxiv.org With MALDI imaging, researchers can visualize the localization of 1-40-Somatoliberin within the islet architecture, helping to understand its site of production and potential interactions with neighboring cells. biorxiv.orgbiorxiv.org This method can identify not only the mature hormone but also its precursors and proteolytic products, offering a snapshot of peptide processing within the islet. biorxiv.org Comprehensive proteomic analyses of human islets using these technologies have successfully identified thousands of proteins, creating detailed maps of the islet proteome that serve as a crucial resource for studying hormone function and disease. nih.govnih.gov

Table 2: Mass Spectrometry Techniques in Pancreatic Islet Peptide Analysis

| Technique | Principle | Key Application for 1-40-Somatoliberin |

| LC-MS/MS | Separates peptides by liquid chromatography, followed by mass analysis and fragmentation for sequencing. lu.se | Primary tool for identifying and sequencing Somatoliberin from islet extracts. |

| FTICR-MS | Uses a strong magnetic field to trap ions and measure their cyclotron frequency, yielding very high mass accuracy and resolution. lu.seunimib.it | Precise mass determination of Somatoliberin and its variants; distinguishes between molecules with very similar masses. |

| MALDI Imaging MS | A laser desorbs and ionizes molecules from a matrix applied to a tissue section, allowing for spatial mapping of their distribution. biorxiv.orgbiorxiv.org | Visualizing the location of Somatoliberin within the islet structure; identifying sites of synthesis and storage. biorxiv.org |

| Electron Capture Dissociation (ECD) | A fragmentation method used in MS/MS that is particularly effective for larger peptides and proteins without losing post-translational modifications. lu.se | Detailed sequencing of the 40-amino acid Somatoliberin peptide and identification of any modifications. |

Electrophysiological Studies of Pancreatic Islet Cells (e.g., Patch-Clamp Techniques)

Electrophysiological studies are fundamental to understanding how 1-40-Somatoliberin influences the function of pancreatic islet cells. The secretion of hormones from these cells, such as insulin from β-cells, is tightly controlled by their electrical activity. nih.govdntb.gov.ua The patch-clamp technique is the primary method used to directly measure the ion channel currents and changes in membrane potential that govern this activity. nih.govfrontiersin.org

Using the whole-cell patch-clamp configuration, researchers can record the activity of various ion channels, including ATP-sensitive potassium (K-ATP) channels, voltage-gated Ca2+ channels, and voltage-gated K+ channels. nih.govfrontiersin.orgresearchgate.net These channels are the key determinants of the β-cell membrane potential. researchgate.net For instance, glucose metabolism leads to an increase in the ATP/ADP ratio, which closes K-ATP channels. This closure depolarizes the cell membrane, leading to the opening of voltage-gated Ca2+ channels, a subsequent influx of Ca2+, and the triggering of insulin exocytosis. nih.govyoutube.com

The action of Somatoliberin in pancreatic islets is mediated by the GHRH receptor, a G-protein coupled receptor that typically activates the adenylyl cyclase/cAMP/PKA signaling pathway. nih.gov This pathway is known to modulate the activity of several ion channels. Electrophysiological studies can elucidate the precise effects of Somatoliberin on these channels. For example, applying Somatoliberin or its agonists to an islet cell while recording its electrical activity via patch-clamp can reveal whether the compound modulates K-ATP channels, enhances Ca2+ currents, or alters the firing pattern of action potentials. nih.govfrontiersin.org Such experiments are critical for linking receptor activation by Somatoliberin to the downstream cellular events that control hormone secretion. nih.gov

A specialized application known as "Patch-seq" combines patch-clamp electrophysiology with single-cell RNA sequencing. nih.govprotocols.io This powerful approach allows for the functional characterization of a single islet cell's electrical properties, followed by the analysis of its complete gene expression profile. nih.gov This could be used to directly correlate the expression level of the GHRHR gene with the electrophysiological response to Somatoliberin in the same cell, providing a definitive link between receptor presence and functional effect.

Table 3: Key Ion Channels in Pancreatic β-Cells Studied by Patch-Clamp

| Ion Channel | Role in β-Cell Function | Potential Modulation by Somatoliberin Signaling |

| ATP-Sensitive K+ (K-ATP) Channel | Couples cell metabolism to membrane potential; closure initiates depolarization. nih.govresearchgate.net | The cAMP/PKA pathway can modulate K-ATP channel activity, potentially altering the cell's glucose sensitivity. |

| Voltage-Gated Ca2+ (CaV) Channels | Open upon membrane depolarization, allowing Ca2+ influx that triggers insulin exocytosis. frontiersin.orgresearchgate.net | PKA can phosphorylate CaV channels, enhancing Ca2+ current and potentiating secretion. nih.gov |

| Voltage-Gated K+ (KV) Channels | Mediate membrane repolarization, shaping the action potential duration and firing frequency. nih.govfrontiersin.org | Modulation by PKA could alter the repolarization phase of the action potential, affecting the overall pattern of electrical activity. |

| Voltage-Gated Na+ (NaV) Channels | Contribute to the upstroke of the action potential in human β-cells. nih.gov | PKA-mediated phosphorylation could affect channel kinetics and the rate of depolarization. |

Computational and Systems Biology Approaches for Islet Dynamics

Mathematical models of islet function often consist of a series of ordinary differential equations (ODEs) that describe the key physiological processes, including ion channel kinetics, intracellular Ca2+ dynamics, metabolic pathways, and hormone exocytosis. nih.govbiorxiv.orgnih.gov These models can replicate the oscillatory electrical activity and pulsatile insulin secretion observed experimentally in β-cells. nih.gov By incorporating equations that represent the secretion of Somatoliberin and its binding to GHRH receptors on neighboring cells, these models can be used to explore its functional impact. nih.gov

For example, a computational model could simulate how the release of Somatoliberin from one cell type (e.g., ε-cells or α-cells) diffuses within the islet and influences the electrical activity and insulin secretion of β-cells or the glucagon secretion of α-cells. oup.comnih.gov This approach allows researchers to test hypotheses about the paracrine role of Somatoliberin that would be difficult to address solely through experimental means. biorxiv.orgbiorxiv.org Models can predict how changes in islet architecture, such as the relative position and connectivity of different cell types, might alter the impact of a local signaling molecule like Somatoliberin. nih.gov

Bayesian metamodeling is an advanced approach that combines multiple, heterogeneous input models—such as a model of islet architecture based on imaging data and a functional model based on electrophysiological data—into a single, harmonized framework. biorxiv.orgbiorxiv.org Such an integrated model could provide a comprehensive, quantitative understanding of the structure-function relationship within the islet and how it is modulated by signaling molecules, including 1-40-Somatoliberin. biorxiv.org These computational tools are essential for disentangling the complex network of interactions that govern glucose homeostasis and for predicting how this system responds to various stimuli and perturbations. compbiol.netfrontiersin.org

Q & A

Basic: What experimental design considerations are critical for studying 1-40-Somatoliberin in human pancreatic islets?

Answer:

Researchers must account for donor variability by documenting donor demographics (e.g., age, BMI, medical history) and using islet preparations from multiple donors to ensure biological relevance. Functional validation via glucose-stimulated insulin secretion (GSIS) assays should precede experiments to confirm islet viability . Additionally, standardized protocols for islet isolation and culture conditions (e.g., oxygen levels, media composition) are essential to minimize technical variability .

Advanced: How can researchers address functional heterogeneity in human islet preparations when analyzing 1-40-Somatoliberin’s role in hormone regulation?

Answer:

Pre-screening islets using dynamic perifusion assays to assess β-cell responsiveness can stratify preparations by functional capacity . Single-cell RNA sequencing (scRNA-seq) or proteomic profiling can identify subpopulations of islet cells with distinct responses to 1-40-Somatoliberin, enabling targeted analysis of β-cells versus non-β-cells . Statistical tools like mixed-effects models should be applied to account for intra- and inter-donor variability .

Basic: What methodologies validate the specificity of 1-40-Somatoliberin detection in pancreatic islet studies?

Answer:

Immunoassays (e.g., AlphaLISA™) using antibodies targeting the C-terminal epitope of 1-40-Somatoliberin are recommended for specificity . Cross-validation with mass spectrometry (e.g., LC-MS/MS) can confirm peptide integrity and rule out cross-reactivity with degradation products . Parallel experiments using islets from donors with somatostatin receptor knockout models may further validate assay specificity .

Advanced: How should researchers resolve contradictions in reported effects of 1-40-Somatoliberin across studies?

Answer:

Conduct meta-analyses of published datasets while controlling for variables such as donor HbA1c levels, islet isolation methods, and assay sensitivity thresholds . Replicate conflicting experiments using harmonized protocols (e.g., matched glucose concentrations during GSIS) and report detailed islet quality metrics (e.g., purity, viability, insulin/DNA content) to identify confounding factors .

Basic: What functional assays are recommended to assess 1-40-Somatoliberin’s bioactivity in isolated islets?

Answer:

Dynamic hormone secretion assays (e.g., perifusion systems) under glucose gradients (2.8–20 mM) can quantify 1-40-Somatoliberin’s dose-dependent effects on insulin/glucagon release . Calcium imaging using Fluo-4 AM dye may elucidate its role in β-cell signaling pathways . For longitudinal studies, microfluidic platforms enable real-time monitoring of islet responses while preserving viability .

Advanced: How can transcriptomic data be integrated with functional studies to elucidate 1-40-Somatoliberin’s mechanisms in human islets?

Answer:

Leverage integrated platforms like HumanIslets to align RNA-seq data with functional readouts (e.g., insulin secretion, apoptosis rates) . Pathway enrichment analysis (e.g., KEGG, GO) can link 1-40-Somatoliberin-induced gene expression changes to β-cell survival or ER stress pathways. CRISPR-Cas9 silencing of candidate genes (e.g., SST or GHRL) in islets can validate mechanistic hypotheses .

Basic: What quality control metrics are essential for human islet preparations used in 1-40-Somatoliberin research?

Answer:

Report islet purity (≥70% dithizone-positive cells), viability (≥80% by FDA/PI staining), and insulin/DNA ratios (≥2 μg/μg) . Pre-experiment GSIS assays should confirm a stimulation index ≥2.0 (20 mM vs. 2.8 mM glucose). Document donor HbA1c, cause of death, and cold ischemia time to contextualize results .

Advanced: What strategies mitigate the impact of limited islet availability in 1-40-Somatoliberin studies?

Answer:

Optimize in vitro models using reaggregated islet cells or pseudoislets to amplify sample size . Collaborative consortia (e.g., ECIT) enable pooled islet distributions with standardized characterization . For high-throughput screening, employ microfluidic chips requiring <100 islets per condition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。